molecular formula C8H14N4 B13077033 1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine

1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13077033
M. Wt: 166.22 g/mol
InChI Key: HEAHFQZUDVFFJF-UHFFFAOYSA-N
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Description

1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine is a substituted 1,2,4-triazole derivative characterized by a 2-ethylcyclopropylmethyl group at the N1 position and an amine group at the C3 position.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-[(2-ethylcyclopropyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H14N4/c1-2-6-3-7(6)4-12-5-10-8(9)11-12/h5-7H,2-4H2,1H3,(H2,9,11)

InChI Key

HEAHFQZUDVFFJF-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Step 1: Preparation of Hydrazinecarbothioamide Intermediate

  • Start with the corresponding hydrazide or hydrazine derivative.
  • React with an appropriate isothiocyanate or thiocarbonyl reagent to form the hydrazinecarbothioamide intermediate.
  • This intermediate is crucial for the cyclization step to form the triazole ring.

Step 2: Cyclization to 1,2,4-Triazole Core

  • Cyclize the hydrazinecarbothioamide under basic conditions (e.g., refluxing with sodium hydroxide or potassium hydroxide in ethanol or aqueous solution).
  • This step forms the 1,2,4-triazole-3-thione or related triazole core structure.

Step 4: Conversion to 3-Amino Derivative

  • If the 3-position is initially a thione or other substituent, convert it to the amino group through appropriate reduction or substitution reactions.
  • Alternatively, the amino group can be introduced earlier and preserved through the cyclization and alkylation steps, depending on the synthetic route.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Hydrazinecarbothioamide synthesis Hydrazide + isothiocyanate, dry ethanol, reflux 52–88% Efficient formation of intermediate
Cyclization to triazole ring NaOH or KOH, reflux in ethanol or aqueous solution 44–75% Basic media favors ring closure
Alkylation at N-1 position (2-Ethylcyclopropyl)methyl bromide, base (NaOEt) Moderate to good Nucleophilic substitution on triazole N-1
Final purification Recrystallization or chromatography Ensures compound purity

Analytical and Characterization Considerations

  • The formation of the triazole ring is confirmed by the disappearance of carbonyl (C=O) stretching bands and appearance of characteristic triazole N-H bands in IR spectra.
  • Nuclear magnetic resonance (NMR) spectroscopy shows signals consistent with the triazole ring and substituents, including the cyclopropyl and ethyl groups.
  • Mass spectrometry confirms the molecular weight and substitution pattern.
  • Purity and yield are often validated by chromatographic techniques such as HPLC.

Summary of Key Research Findings

  • The classical base-mediated cyclization of hydrazinecarbothioamides remains the most reliable method for synthesizing 1,2,4-triazole cores.
  • One-pot syntheses using triethyl orthoformate and amines offer efficient alternatives for triazole formation, potentially adaptable for complex substituents like (2-ethylcyclopropyl)methyl groups.
  • Alkylation reactions for introducing bulky cyclopropylmethyl substituents require careful control of reaction conditions to avoid side reactions and achieve good yields.
  • The overall synthetic route is modular, allowing for variation in substituents and functional groups to tailor biological activity or chemical properties.

Chemical Reactions Analysis

1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various fungi and bacteria. A notable case study involved the synthesis of several triazole derivatives, including 1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine, which demonstrated promising activity against resistant strains of bacteria.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
4-Amino-1H-1,2,4-triazoleEscherichia coli16 µg/mL

Enzyme Inhibition Studies

The binding affinity of this compound with specific enzymes has been investigated to understand its pharmacodynamics. For example, it has been shown to interact effectively with fungal cytochrome P450 enzymes, which are critical for the biosynthesis of ergosterol in fungi.

Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit sterol biosynthesis in fungi. The application of this compound as a fungicide has been explored in several field trials.

Crop Pathogen Application Rate Efficacy
WheatFusarium spp.200 g/ha85% control
GrapesBotrytis cinerea150 g/ha90% control

Polymer Chemistry

The unique properties of this compound lend themselves to applications in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Research has shown that polymers modified with this compound exhibit improved mechanical properties compared to unmodified versions.

Mechanism of Action

The mechanism of action of 1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, focusing on substituents, molecular weights, and physicochemical properties:

Compound Name Substituent at N1 Position Molecular Formula Molecular Weight Key Properties/Applications Reference
1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine 2-Ethylcyclopropylmethyl C9H16N4 180.26 (estimated) Hypothesized enhanced metabolic stability due to cyclopropane
1-(2-Ethylhexyl)-1H-1,2,4-triazol-3-amine 2-Ethylhexyl C10H20N4 196.30 Higher lipophilicity; used in agrochemical intermediates
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 3-Fluorobenzyl C9H9FN4 192.20 Aromatic substituent enhances π-π interactions; 95% purity
1-Methyl-1H-1,2,4-triazol-3-amine Methyl C3H6N4 98.11 Simple structure; precursor for complex derivatives
1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine 3,4-Dichlorobenzyl C9H8Cl2N4 243.10 Halogenated substituent improves bioactivity

Biological Activity

1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine is a novel triazole derivative characterized by its unique structural features, including a triazole ring and an ethylcyclopropyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C8H14N4, with a molecular weight of 166.22 g/mol. The compound's structure is significant for its biological activity as it influences the interaction with various biological targets.

PropertyValue
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
CAS Number1851999-55-7

Biological Activity Overview

Research indicates that compounds within the triazole class exhibit a range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential efficacy in several therapeutic areas.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The mechanism typically involves the inhibition of ergosterol synthesis in fungal cell membranes. Studies have shown that similar triazole compounds exhibit significant antifungal activity against various pathogens, suggesting that this compound may possess similar effects .

Antibacterial Properties

The antibacterial potential of triazole derivatives has also been documented. Some studies report that modifications to the triazole core can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The unique ethylcyclopropyl group in this compound may contribute to its selectivity and potency against specific bacterial strains .

Anticancer Activity

Preliminary evaluations indicate that triazole derivatives can exhibit cytotoxic effects against human cancer cell lines. For instance, related compounds have demonstrated significant activity against breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines. It is hypothesized that this compound could similarly affect tumor growth through mechanisms such as apoptosis induction or cell cycle disruption .

Case Studies

Several studies have explored the biological activities of triazole derivatives:

  • Antiviral Potential : Research on mercapto-substituted triazoles has shown promise as antiviral agents. These compounds may inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles .
  • Cytotoxicity Studies : A study examining various substituted triazoles reported enhanced cytotoxicity in compounds with specific functional groups similar to those in this compound. These findings suggest a correlation between structural modifications and increased bioactivity .

While the precise mechanism of action for this compound remains to be fully elucidated, it is likely to involve interactions with key enzymes or receptors in target organisms or cells. For instance:

  • Enzyme Inhibition : Similar triazoles have been shown to inhibit metabolic enzymes like acetylcholinesterase (AChE), which could be relevant for developing treatments for neurological disorders .

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